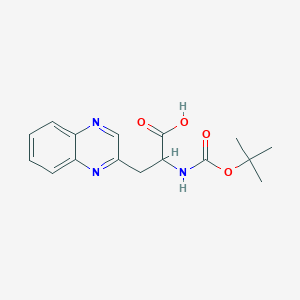

Boc-3-(2-quinoxalyl)-DL-Ala-OH

Description

Contextualization within Substituted Quinoxaline-Containing Amino Acid Analogues

Boc-3-(2-quinoxalyl)-DL-Ala-OH belongs to the broader class of substituted quinoxaline-containing amino acid analogues. The quinoxaline (B1680401) core, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry because it is found in a variety of biologically active molecules. vulcanchem.comresearchgate.net Quinoxaline derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govrsc.orgmdpi.com The incorporation of this moiety into amino acid structures is a key strategy for developing novel peptide-based therapeutics. vulcanchem.com The synthesis of peptides containing these modified amino acids can be achieved through methods like solid-phase peptide synthesis (SPPS), which allows for the direct, on-resin formation of the quinoxaline heterocycle. vulcanchem.comresearchgate.net This approach enables the creation of diverse peptide libraries for screening and drug discovery. researchgate.net

Significance of the DL-Alanine Scaffold in Bioactive Molecule Design

The central scaffold of the title compound is DL-alanine, a racemic mixture of D- and L-alanine. The alanine (B10760859) structure serves as a fundamental building block in bio-organic chemistry. In particular, D-alanine is a crucial component of the peptidoglycan layer in bacterial cell walls. nih.gov Enzymes in the D-alanine biosynthetic pathway, such as D-alanine:D-alanine ligase (Ddl), are essential for bacterial survival and represent attractive targets for the development of novel antibiotics. nih.govresearchgate.netresearchgate.net The anti-tuberculosis drug D-cycloserine, for instance, is an analogue of D-alanine that inhibits Ddl. nih.gov The use of a DL-alanine scaffold provides a racemic mixture that can be used in screening for bioactive compounds or can be resolved to study the specific activities of the D- and L-enantiomers. Unnatural amino acids, like this quinoxaline-substituted alanine, are increasingly used in drug discovery to enhance the stability, selectivity, and activity of drug molecules.

Methodological Utility of the tert-Butoxycarbonyl Protecting Group in Peptide Chemistry

The tert-butoxycarbonyl (Boc) group is an amine-protecting group widely employed in organic synthesis, particularly in peptide chemistry. numberanalytics.comwikipedia.org Its development in the 1960s was a significant advance, enabling the controlled, stepwise elongation of peptide chains during solid-phase peptide synthesis (SPPS). numberanalytics.com The Boc group effectively masks the reactivity of the α-amino group of the alanine core, preventing unwanted side reactions during peptide coupling. numberanalytics.com

A primary advantage of the Boc group is its stability under a variety of conditions, including basic hydrolysis, while being easily and selectively cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA). wikipedia.orgtcichemicals.com This orthogonality allows for the deprotection of the N-terminus without disturbing other acid-labile protecting groups that may be present on amino acid side chains. The bulky nature of the Boc group also contributes to its utility, and its use is particularly advantageous in the synthesis of hydrophobic peptides. nih.gov The reaction to introduce the Boc group typically involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com

Overview of Research Trajectories for Quinoxaline-Derived Amino Acid Conjugates

Research involving quinoxaline-derived amino acid conjugates is actively pursuing several promising directions. A major focus is the development of novel therapeutic agents. Given the known anticancer and antimicrobial properties of the quinoxaline scaffold, scientists are incorporating these amino acid analogues into peptides to create targeted therapies. vulcanchem.comnih.gov These conjugates are being investigated as antiproliferative agents against various cancer cell lines and as new antibiotics. researchgate.netrsc.org

Another significant research trajectory is the use of these conjugates in diagnostics and biotechnology. For example, there is potential for developing diagnostic imaging agents by incorporating radiolabels for use in Positron Emission Tomography (PET). vulcanchem.com Furthermore, patents describe the use of quinoxaline-substituted amino acids to produce modified polypeptides where the quinoxaline moiety can act as a fluorescent label or be attached to other functional groups such as dyes, polymers, or cytotoxic drugs. google.com The introduction of amino acid moieties onto quinoxaline structures is also being explored as a method to improve physicochemical properties, such as water solubility, which is a key factor for pharmaceutical development. mdpi.com The solid-phase synthesis of peptides containing these unnatural amino acids is a key enabling technology, allowing for the creation of diverse molecular libraries for high-throughput screening against various biological targets. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid, BOC-3-(2-QUINOXALYL)-DL-ALANINE |

| DL-Alanine | DL-2-Aminopropionic acid |

| D-Cycloserine | DCS |

| Trifluoroacetic Acid | TFA |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O4 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |

InChI |

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21) |

InChI Key |

GOPADOFTCYAWLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Boc 3 2 Quinoxalyl Dl Ala Oh

Strategic Approaches to the Synthesis of Boc-3-(2-quinoxalyl)-DL-Ala-OH

The synthesis of this compound fundamentally involves the coupling of a quinoxaline (B1680401) precursor with a protected alanine (B10760859) synthon. The strategic considerations for this process revolve around the method of forming the crucial carbon-carbon bond between the alanine backbone and the quinoxaline ring, as well as the timing for the introduction of the Boc protecting group.

Enantioselective and Racemic Synthetic Pathways

Racemic Synthesis: A common and straightforward approach to the racemic form of this compound involves the alkylation of a glycine (B1666218) or alanine enolate equivalent with a reactive quinoxaline derivative. A plausible and widely used method is the condensation of a protected acetamidomalonate with a halomethylquinoxaline, such as 2-(chloromethyl)quinoxaline. This is a standard procedure for the synthesis of β-aryl-α-amino acids.

The general steps for a racemic synthesis are outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Malonic Ester Synthesis | Diethyl acetamidomalonate, Sodium ethoxide (NaOEt), 2-(chloromethyl)quinoxaline | Diethyl 2-acetamido-2-((quinoxalin-2-yl)methyl)malonate |

| 2 | Hydrolysis and Decarboxylation | Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by heating | 3-(2-quinoxalyl)-DL-alanine |

| 3 | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaHCO₃ or triethylamine), in a solvent like dioxane/water or THF | This compound |

This pathway is efficient for producing the racemic mixture of the amino acid. The resulting DL-amino acid can then be used directly in applications where stereochemistry is not critical, or it can be subjected to resolution techniques to separate the D and L enantiomers.

Enantioselective Synthesis: The development of enantioselective routes to β-heterocyclic alanines is an active area of research. While specific methods for Boc-3-(2-quinoxalyl)-L-Ala-OH or its D-enantiomer are not extensively documented in public literature, several established asymmetric synthesis strategies can be applied. These include:

Asymmetric Alkylation: Utilizing a chiral auxiliary attached to the alanine precursor to direct the stereoselective alkylation with 2-(halomethyl)quinoxaline.

Catalytic Asymmetric Hydrogenation: Hydrogenation of a dehydroamino acid precursor containing the quinoxaline moiety in the presence of a chiral catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This method is known for its high enantioselectivity in the synthesis of various α-amino acids.

Enzymatic Resolution: Treating the racemic N-acetylated or esterified amino acid with an enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the D and L forms.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target amino acid is contingent on the efficient preparation of its key precursors.

2-(Chloromethyl)quinoxaline: This is a primary electrophilic precursor for introducing the quinoxalinyl-methyl group. Its synthesis typically starts from o-phenylenediamine (B120857) and a suitable three-carbon building block. A common method involves the condensation of o-phenylenediamine with chloroacetone, followed by oxidation, or with 3-chloro-2-oxopropanoic acid. Another approach is the chlorination of 2-methylquinoxaline, which itself is synthesized from o-phenylenediamine and pyruvaldehyde.

Boc-DL-alanine Derivatives: For pathways involving the modification of a pre-existing alanine scaffold, a suitable derivative is required. Boc-DL-alanine itself is commercially available and can be synthesized by treating DL-alanine with di-tert-butyl dicarbonate in the presence of a base.

Integration into Peptide Synthesis

This compound is designed for incorporation into peptide sequences, primarily through solid-phase peptide synthesis (SPPS) and, to a lesser extent, solution-phase methods. The bulky and aromatic nature of the quinoxaline side chain presents unique considerations during these processes.

Application in Solid-Phase Peptide Synthesis Protocols

In SPPS, the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is the native context for this amino acid. The general cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) is as follows:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIPEA).

Coupling: this compound is activated and coupled to the free N-terminus of the peptide-resin. Due to the steric bulk of the quinoxaline side chain, robust coupling reagents are recommended to ensure high coupling efficiency.

Common Coupling Reagents for Bulky Amino Acids:

| Coupling Reagent | Description |

| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) with 1-Hydroxybenzotriazole. A highly efficient and common choice. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. Often used for difficult couplings, minimizing racemization. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide with 1-Hydroxybenzotriazole. A cost-effective and widely used combination. |

The progress of the coupling reaction should be carefully monitored (e.g., using the Kaiser test) to ensure completion, and double coupling may be necessary.

Solution-Phase Approaches for Peptide Elongation

While less common for long peptides, solution-phase synthesis is a viable method for creating shorter peptide fragments containing this compound. In this approach, the protected amino acid is coupled to a C-terminally protected amino acid or peptide ester in a suitable organic solvent. The choice of coupling reagent is critical to prevent side reactions and racemization. Carbodiimide-based reagents like DCC or DIC, often in the presence of additives like HOBt or HOAt, are frequently employed.

A key challenge in solution-phase synthesis is the purification of the product after each coupling step, which is typically achieved through extraction or chromatography.

Compatibility with Orthogonal Protecting Group Strategies

Orthogonal protection schemes are essential for the synthesis of complex peptides with side-chain modifications. The Boc group on the α-amine of this compound is acid-labile (cleaved by TFA). The compatibility of the quinoxaline side chain with other protecting groups is a crucial consideration.

The quinoxaline ring itself is generally stable under the conditions of both Boc and Fmoc chemistry. It is resistant to the mild base (e.g., piperidine) used for Fmoc removal and the moderate acid (TFA) used for Boc removal. However, its stability towards harsher acidic conditions, such as the final cleavage from the resin using strong acids like hydrogen fluoride (B91410) (HF) in Boc-SPPS, should be considered, although it is expected to be stable.

The primary orthogonal strategies relevant to this amino acid are:

Boc/Bzl Strategy: In this native strategy, the N-terminus is protected by Boc, and reactive side chains (like those of Lys, Asp, Glu, etc.) are protected by benzyl-based groups. Both the Boc group (temporarily) and the benzyl (B1604629) groups (at the final cleavage) are removed by acidolysis. The quinoxaline side chain is compatible with this approach.

Fmoc/tBu Strategy: If one were to synthesize the Fmoc-protected version of this amino acid, the quinoxaline side chain would be compatible with the base-labile Fmoc group for N-terminal protection and the acid-labile tert-butyl-based groups for side-chain protection.

The inert nature of the quinoxaline heterocycle makes it a non-reactive side chain, simplifying the protection strategy as it does not require its own protecting group. This allows for its seamless integration into standard orthogonal peptide synthesis schemes.

Structural Modifications and Functionalization of this compound

The unique structure of this compound, featuring a protected amino acid backbone and a quinoxaline heterocycle, offers multiple avenues for structural modification and functionalization. These modifications are crucial for developing novel derivatives for various applications, including peptide synthesis, probe development, and the creation of structurally constrained amino acid analogues.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the coupling of the amino acid to other molecules or modifying its physicochemical properties. Standard organic synthesis techniques can be employed to transform this functional group into esters, amides, and other derivatives.

One common approach is the activation of the carboxylic acid using carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method forms an unstable O-acylisourea intermediate that readily reacts with nucleophiles like amines, hydrazines, or alcohols to form stable amide or ester linkages. thermofisher.comnih.gov This strategy is fundamental for incorporating the amino acid into peptide chains during solid-phase peptide synthesis.

Esterification can also be achieved under acidic conditions, for example, by reacting the compound with an alcohol in the presence of thionyl chloride. researchgate.net However, care must be taken as the acid-labile Boc-protecting group is sensitive to strong acidic conditions and can be unintentionally cleaved. researchgate.net Alternative methods, such as using dimethyl sulfate (B86663) or methyl iodide in the presence of a non-nucleophilic base like triethylamine, can yield the corresponding methyl ester while preserving the Boc group. researchgate.net

These derivatization strategies allow for the attachment of various molecular tags, including fluorophores or biotin, to the C-terminus of the amino acid.

Table 1: Selected Methods for Carboxylic Acid Derivatization

| Derivative Type | Reagents | Key Features |

|---|---|---|

| Amide | EDC, N-Hydroxysuccinimide (NHS), Amine (R-NH₂) | Forms stable amide bonds; widely used in peptide synthesis. nih.gov |

| Ester | Alcohol (R-OH), Thionyl Chloride (SOCl₂) | Effective for ester formation; requires careful control to avoid Boc-deprotection. researchgate.net |

| Methyl Ester | Dimethyl sulfate or Methyl iodide, Triethylamine | Milder conditions that preserve the acid-sensitive Boc group. researchgate.net |

| Acyl Hydrazide | EDC, Hydrazine | Introduces a hydrazide moiety for further functionalization. thermofisher.com |

Chemical Transformations of the Quinoxaline Heterocycle

The quinoxaline ring system is an electron-deficient heterocycle, which dictates its reactivity towards various chemical transformations. rsc.org These reactions can be used to introduce substituents, alter the electronic properties of the ring, or create fused heterocyclic systems.

Electrophilic Aromatic Substitution: The diazine nature of the quinoxaline ring makes it generally resistant to electrophilic attack. However, reactions such as nitration and halogenation can occur under harsh conditions, typically leading to substitution on the benzene (B151609) portion of the heterocycle. pharmacophorejournal.com

Nucleophilic Aromatic Substitution: The electron-deficient pyrazine (B50134) ring is susceptible to nucleophilic attack. rsc.org This reactivity is enhanced in quinoxaline N-oxides, which can undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen with various carbanions. rsc.org This allows for the direct introduction of cyanoalkyl, sulfonylalkyl, and other functional groups onto the pyrazine ring. rsc.org

Oxidation: The quinoxaline ring is generally stable towards oxidation, but strong oxidizing agents like potassium permanganate (B83412) can lead to degradation. pharmacophorejournal.com If alkyl substituents are present on the ring, they can be selectively oxidized to carboxylic acids, leaving the heterocyclic core intact. pharmacophorejournal.com

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can yield 1,2,3,4-tetrahydroquinoxalines. pharmacophorejournal.comsapub.org

These transformations provide a toolkit for modifying the quinoxaline moiety to fine-tune the steric and electronic properties of the entire amino acid derivative.

Table 2: Representative Chemical Transformations of the Quinoxaline Ring

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Carbanions, Base (on Quinoxaline N-oxide) | Functionalization of the pyrazine ring (VNS). rsc.org |

| Reduction | LiAlH₄ or NaBH₄ | Formation of 1,2,3,4-tetrahydroquinoxaline. pharmacophorejournal.comsapub.org |

| Oxidation (of side-chain) | KMnO₄ | Conversion of alkyl substituents on the ring to carboxylic acids. pharmacophorejournal.com |

| C-H Functionalization | Various (e.g., radical reagents) | Direct introduction of functional groups onto the ring. pharmacophorejournal.com |

Strategies for Bioconjugation and Probe Development

Bioconjugation involves linking a molecule of interest, such as this compound, to a biological macromolecule like a protein or nucleic acid. The functional groups on the amino acid provide handles for such conjugation.

The primary strategy involves the carboxylic acid functionality. As described previously, activation with EDC allows for covalent linkage to primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. thermofisher.com Alternatively, the carboxylic acid can be converted into an aliphatic amine by coupling with a half-protected diamine, followed by deprotection. This newly introduced amine can then be reacted with a wide array of amine-reactive probes, such as fluorescent dyes (e.g., NHS-esters of fluorescein) or affinity tags. thermofisher.com

The quinoxaline ring itself can be functionalized to serve as a bioconjugation handle. For instance, introducing an azide (B81097) or alkyne group onto the ring via nucleophilic substitution would enable copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." This provides a highly efficient and bioorthogonal method for attaching the amino acid to other molecules. Furthermore, quinoxaline derivatives have been conjugated with sugar moieties to create novel molecular structures. nih.gov

Synthesis of α,β-Dehydroamino Acid Analogues from β-Hydroxy Precursors

α,β-Dehydroamino acids (ΔAAs) are non-proteinogenic amino acids that act as conformational constraints in peptides. rsc.orgbyu.edu A powerful strategy for synthesizing peptides containing these residues involves the dehydration of a β-hydroxy-α-amino acid (β-OHAA) precursor that is already incorporated within a peptide sequence. byu.edunih.gov This approach avoids the challenges associated with synthesizing and coupling unstable ΔAA monomers. nih.gov

While this compound is not a β-hydroxy precursor, this methodology is relevant for creating analogues. A synthetic route could be envisioned where a β-hydroxy version of the quinoxalinyl-alanine residue is first synthesized and incorporated into a peptide. Subsequent dehydration would then yield the desired α,β-dehydro-quinoxalinyl-alanine residue within the peptide.

The dehydration step is typically accomplished using a carbodiimide such as EDC, often in the presence of a copper(I) salt like CuCl. nih.gov This method has proven effective for the dehydration of threonine residues to yield Z-dehydroaminobutyric acid (Z-ΔAbu). nih.gov This "post-assembly" functionalization streamlines the synthesis of peptides containing dehydroamino acid structures. byu.edunih.gov

Advanced Spectroscopic and Physico Chemical Characterization Techniques for Boc 3 2 Quinoxalyl Dl Ala Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Boc-3-(2-quinoxalyl)-DL-Ala-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to each unique proton environment in the molecule. The tert-butyloxycarbonyl (Boc) protecting group is characterized by a prominent singlet in the upfield region, typically around 1.4-1.6 ppm, integrating to nine protons. researchgate.netrsc.org The protons of the alanine (B10760859) backbone, specifically the alpha-proton (α-CH) and the two beta-protons (β-CH₂), give rise to a multiplet system. The α-CH is expected to appear as a multiplet around 4.3-4.5 ppm, while the diastereotopic β-CH₂ protons will present as separate multiplets. researchgate.net The aromatic region of the spectrum is defined by the protons of the quinoxaline (B1680401) ring system, which typically resonate at downfield chemical shifts, generally between 7.7 and 9.3 ppm, due to the deshielding effect of the aromatic ring currents. ekb.egacgpubs.org The specific coupling patterns of these aromatic protons provide definitive information about their substitution pattern. Additionally, a broad singlet corresponding to the NH proton of the carbamate (B1207046) linkage is expected, its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc group (-C(CH₃)₃) | ~ 1.45 | Singlet | 9H |

| β-CH₂ | ~ 3.4 - 3.6 | Multiplet | 2H |

| α-CH | ~ 4.4 | Multiplet | 1H |

| NH (Boc) | Variable (broad) | Singlet | 1H |

| Quinoxaline Ar-H | ~ 7.7 - 8.1 | Multiplet | 4H |

| Quinoxaline Ar-H (H3) | ~ 9.2 | Singlet | 1H |

| COOH | Variable (broad) | Singlet | 1H |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. For this compound, the spectrum would include signals for the Boc group, the alanine backbone, and the quinoxaline moiety. The Boc group itself produces three distinct signals: a quaternary carbon (C(CH₃)₃) around 80 ppm, the methyl carbons (-C(CH₃)₃) at approximately 28 ppm, and a carbonyl carbon (-O(C=O)-) near 155 ppm. mdpi.combeilstein-journals.org The alanine backbone carbons include the α-carbon at approximately 53 ppm, the β-carbon, and the carboxylic acid carbonyl carbon, which is highly deshielded and appears around 170-175 ppm. researchgate.netresearchgate.net The carbons of the quinoxaline ring resonate in the aromatic region (approx. 128-155 ppm), with the carbon atom directly attached to the alanine side chain (C2) being significantly deshielded due to substitution. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc group (-C(C H₃)₃) | ~ 28.3 |

| β-C (Alanine) | ~ 38 |

| α-C (Alanine) | ~ 53 |

| Boc group (-C (CH₃)₃) | ~ 80.0 |

| Quinoxaline Ar-C | ~ 128 - 142 |

| Quinoxaline C2 | ~ 152 |

| Quinoxaline C9/C10 (bridgehead) | ~ 141 |

| Boc group (-O(C =O)-) | ~ 155.0 |

| Carboxylic Acid (-C OOH) | ~ 174.0 |

Two-Dimensional (2D) NMR Correlation Experiments

To confirm the assignments made from 1D NMR spectra and to fully elucidate the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a clear correlation between the α-proton and the β-protons of the alanine backbone, confirming their connectivity. It would also reveal the coupling network among the protons on the quinoxaline ring, helping to assign their specific positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. An HSQC or HMQC spectrum would definitively link the proton signals of the alanine α-CH and β-CH₂ to their corresponding carbon signals in the ¹³C spectrum. It would also correlate each aromatic proton of the quinoxaline ring with its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying connections across quaternary carbons. For instance, HMBC would show correlations from the β-protons of the alanine to the C2 and C3 carbons of the quinoxaline ring, confirming the point of attachment. Correlations from the Boc group's t-butyl protons to the Boc carbonyl carbon and from the alanine α-proton to the carboxylic acid carbonyl would also be visible.

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₆H₁₉N₃O₄. HRMS can distinguish the exact mass of this compound from other potential structures with the same nominal mass. The experimentally determined monoisotopic mass should closely match the calculated value, providing unambiguous confirmation of the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₉N₃O₄ |

| Calculated Exact Mass | 317.13756 g/mol |

| Observed [M+H]⁺ | ~ 318.14483 |

| Observed [M+Na]⁺ | ~ 340.12678 |

Fragmentation Pattern Interpretation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable structural information. The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. A primary and highly characteristic fragmentation of Boc-protected amino acids is the loss of isobutylene (B52900) (56 Da) from the Boc group, resulting in a prominent [M+H-56]⁺ ion. nih.gov Another common loss is the entire t-butoxycarbonyl group (100 Da). Further fragmentation can involve the loss of formic acid (46 Da) or CO₂ (44 Da) from the carboxylic acid moiety. The quinoxaline ring itself typically fragments via the loss of hydrogen cyanide (HCN, 27 Da). lookchem.com Analysis of these fragmentation pathways allows for the step-by-step confirmation of the compound's structural components.

Table 4: Predicted ESI-MS/MS Fragmentation for this compound ([M+H]⁺ = 318.14)**

| Predicted m/z | Proposed Fragment | Neutral Loss |

| 262.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 218.09 | [M+H - C₅H₈O₂]⁺ | Loss of Boc group |

| 217.08 | [M+H - C₅H₉O₂]⁺ | Loss of t-butoxycarbonyl radical |

| 189.06 | [Fragment - HCN]⁺ | Loss of hydrogen cyanide from quinoxaline |

| 172.07 | [Fragment - CO₂]⁺ | Loss of carbon dioxide |

| 129.06 | [C₈H₇N₂]⁺ | Quinoxalinyl-methyl cation |

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of a compound. For this compound, a combination of FTIR and UV-Visible spectroscopy would provide critical insights.

Identification of Functional Groups via Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the Boc protecting group, the carboxylic acid, the secondary amine (amide), and the quinoxaline ring system.

While a specific spectrum for this compound is not available, a hypothetical table of expected FTIR peaks can be constructed based on the known absorption regions of its functional groups.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amide) | 3350 - 3250 | Stretching |

| C-H (Aromatic/Alkene) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Urethane, Boc) | ~1710 | Stretching |

| C=O (Carboxylic Acid) | ~1700 | Stretching |

| -C=N, C=C (Quinoxaline) | 1650 - 1450 | Ring Stretching |

| N-H (Amide) | 1550 - 1510 | Bending |

| C-O (Carboxylic Acid/Ester) | 1300 - 1000 | Stretching |

This table is illustrative and based on general spectroscopic principles. Actual peak positions can vary based on the molecular environment.

Analysis of Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The quinoxaline moiety in this compound, being an aromatic heterocyclic system, is expected to be the primary chromophore responsible for absorption in the UV-Vis region. The analysis would reveal the wavelengths of maximum absorbance (λmax), which correspond to π→π* and n→π* electronic transitions. Studies on similar quinoxaline derivatives show strong absorptions in the UV region, often with multiple bands. For instance, quinoxaline itself exhibits absorption maxima around 235 nm and 315 nm. The substitution pattern on the quinoxaline ring and the presence of the alanine side chain would influence the exact position and intensity of these peaks.

Table 2: Anticipated UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π→π | 230 - 280 | Quinoxaline Ring |

| n→π / π→π* | 300 - 350 | Quinoxaline Ring |

This data is hypothetical and based on the analysis of similar quinoxaline-containing compounds.

X-ray Diffraction for Crystalline State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, which is supplied as a powder, obtaining a single crystal suitable for XRD would be a prerequisite.

An XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the molecule's conformation. It would also detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Given the presence of hydrogen bond donors (N-H, O-H) and acceptors (C=O, quinoxaline nitrogens), extensive hydrogen bonding networks would be expected. Research on other Boc-protected amino acids has shown that the urethane (B1682113) group can adopt specific conformations that influence peptide coupling reactions. However, no crystallographic data for this compound has been deposited in crystallographic databases.

Investigation of Biological Activities and Molecular Mechanisms of Action for Boc 3 2 Quinoxalyl Dl Ala Oh and Analogues

Screening for Biological Activities

The quinoxaline (B1680401) scaffold is a key pharmacophore, and derivatives have been screened for a multitude of biological effects, ranging from antimicrobial to anticancer activities. researchgate.netnih.gov

Assessment of Antimicrobial Properties

Quinoxaline derivatives are known to possess significant antimicrobial properties. mdpi.com Research has demonstrated the efficacy of various analogues against a spectrum of bacterial and fungal pathogens. For instance, studies on symmetrically disubstituted quinoxalines have revealed potent antibacterial activity. mdpi.com Similarly, other research has identified quinoxaline derivatives with considerable antifungal effects against pathogenic Candida species by inhibiting ergosterol (B1671047) biosynthesis. bohrium.com

The antimicrobial potential is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While specific MIC data for Boc-3-(2-quinoxalyl)-DL-Ala-OH is not publicly available, the data from related quinoxaline derivatives highlight the therapeutic potential of this chemical family. For example, certain 2,3-di(thio-phenyl)quinoxaline derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Analogues Against Various Microorganisms

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | Escherichia coli | 8 | mdpi.com |

| 2,3-Di(thio-4-chlorophenyl)quinoxaline | Pseudomonas aeruginosa | 16 | mdpi.com |

| Pentacyclic Quinoxaline Derivative (10) | Candida albicans | 16 | mdpi.com |

| Pentacyclic Quinoxaline Derivative (10) | Aspergillus flavus | 16 | mdpi.com |

| 6-chloro-1,4-bis(pyridin-2-ylmethyl)quinoxaline-2,3(1H,4H)-dione | Staphylococcus aureus | 1250 | imist.ma |

| Sulfonylquinoxaline Derivative (7a) | S. aureus (MRSA) | 4.91-9.82 | nih.gov |

| Sulfonylquinoxaline Derivative (7a) | E. coli (MDR) | 4.91-9.82 | nih.gov |

Note: The table presents data for quinoxaline analogues to illustrate the antimicrobial potential of the compound class.

Evaluation of Enzyme Inhibitory Potential

This compound is noted for its potential application in protease inhibition studies. The broader class of quinoxaline derivatives has been extensively evaluated for its ability to inhibit various enzymes, which is a key mechanism behind their diverse pharmacological effects. rsc.org These derivatives have shown inhibitory activity against protein kinases, cyclooxygenase (COX) enzymes, and enzymes involved in glucose metabolism like α-glucosidase. rsc.orgtandfonline.com

The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. For instance, novel quinoxaline derivatives have been synthesized and shown to potently inhibit enzymes like Epidermal Growth Factor Receptor (EGFR) and COX-2, which are crucial targets in cancer and inflammation therapy. rsc.orgrsc.org Other studies have identified quinoxaline compounds that are effective inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression. mdpi.com

Table 2: Enzyme Inhibitory Activity (IC₅₀) of Selected Quinoxaline Analogues

| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 4a | EGFR | 0.3 | rsc.orgrsc.org |

| Compound 13 | EGFR | 0.4 | rsc.orgrsc.org |

| Compound 13 | COX-2 | 0.46 | rsc.orgrsc.org |

| Compound 11 | COX-2 | 0.62 | rsc.orgrsc.org |

| Compound 6c | α-glucosidase | 0.0953 | tandfonline.comresearchgate.net |

| Compound 6a | sPLA2(IIA) | 0.0475 | tandfonline.comresearchgate.net |

| Compound 25 | Thymidine Phosphorylase | 3.20 | mdpi.com |

| Compound 16 | Thymidine Phosphorylase | 3.50 | mdpi.com |

| Compound IV | Topoisomerase II | 7.529 | tandfonline.com |

Note: This table features data from various quinoxaline analogues, demonstrating the enzyme inhibitory capabilities of this chemical family.

Exploration of Other Targeted Pharmacological Effects

The structural versatility of the quinoxaline nucleus has led to its incorporation into compounds with a wide array of pharmacological activities beyond antimicrobial and enzyme-inhibitory effects. researchgate.net Extensive research has established the potent anticancer properties of numerous quinoxaline derivatives against various human tumor cell lines, including colon, liver, and breast cancer. nih.govmdpi.com The anticancer mechanisms often involve the induction of apoptosis and the inhibition of crucial signaling pathways. tandfonline.commdpi.com

Furthermore, quinoxaline derivatives have been investigated for other therapeutic applications, including:

Antiviral activity , with some analogues showing potential against viruses like HIV. ijpsdronline.com

Anti-inflammatory effects , often linked to the inhibition of enzymes like COX-2. rsc.org

Antidiabetic properties , through the inhibition of enzymes such as α-glucosidase. tandfonline.com

Neuropharmacological effects , indicating their potential to interact with targets in the central nervous system.

Elucidation of Molecular Targets and Binding Dynamics

Understanding how this compound and its analogues interact with biological macromolecules at the molecular level is crucial for rational drug design. Molecular docking and simulation studies are pivotal in identifying specific targets and quantifying the binding interactions.

Identification of Specific Protein or Nucleic Acid Interactions

The biological activity of quinoxaline derivatives stems from their ability to bind to specific pockets within proteins or to interact with nucleic acids. The planar, aromatic quinoxaline ring is capable of engaging in π-π stacking and hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors.

Key protein targets identified for quinoxaline analogues include:

Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical targets in oncology. Docking studies show quinoxalines binding in the ATP-binding pocket, interacting with key amino acid residues. ekb.egnih.gov

Topoisomerases: Compounds have been shown to inhibit topoisomerase II, a vital enzyme for DNA replication, suggesting a mechanism for their anticancer effects. tandfonline.comrsc.org

DNA Gyrase: This bacterial topoisomerase is a validated target for antibiotics, and some quinoxaline derivatives have been evaluated as inhibitors. nih.gov

Other Enzymes: Targets like COX-2, α-glucosidase, and Glycogen Synthase Kinase-3β (GSK-3β) have also been identified through biological screening and confirmed via molecular modeling. rsc.orgtandfonline.comajol.info

Interactions are often characterized by hydrogen bonds with specific residues (e.g., ASP 1044 in VEGFR-2) and hydrophobic interactions with residues like leucine (B10760876) and valine. ekb.egrsc.org

Quantitative Analysis of Ligand-Target Binding Affinity

Molecular docking studies not only predict the binding mode but also provide a quantitative estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy indicates a more stable and favorable interaction between the ligand and its target.

For example, molecular docking of certain quinoxaline derivatives against the VEGFR-2 active site has revealed strong binding affinities, correlating with their observed inhibitory activity. ekb.eg Similarly, studies on quinoxaline analogues as HIV integrase inhibitors have used docking scores to identify the most promising candidates for further development. ijpsdronline.com These computational analyses are instrumental in prioritizing compounds and guiding the synthesis of more potent analogues.

Table 3: Predicted Binding Affinities of Quinoxaline Analogues to Protein Targets

| Compound Analogue | Protein Target | Binding Affinity (kcal/mol) | Reference |

| Compound I | VEGFR-2 | -12.13 | ekb.eg |

| Compound II | VEGFR-2 | -11.93 | ekb.eg |

| Compound III | VEGFR-2 | -15.63 | ekb.eg |

| Compound IV | VEGFR-2 | -17.11 | ekb.eg |

| Ligand_41 (Quinoxaline group) | PFKFB3 | -7.72 | researchgate.net |

Note: The data represents predicted binding energies from molecular docking studies of various quinoxaline analogues.

Mechanistic Studies of Target Modulation (e.g., enzymatic inhibition kinetics)

This compound is noted for its application in biochemical assays, particularly in studies of enzyme inhibition. Its structure, combining a protected amino acid (alanine) with a quinoxaline moiety, makes it a suitable candidate for interacting with the active sites of enzymes, especially proteases. smolecule.com The compound can function as a substrate or an inhibitor, which allows it to be used as a tool for investigating enzyme mechanisms and kinetics. smolecule.com

Interrogation of Cellular and Biochemical Pathways

Impact on Signal Transduction Cascades

Quinoxaline derivatives are known to modulate multiple signal transduction cascades, which is a cornerstone of their therapeutic potential. Studies show that these compounds can target key signaling proteins like kinases and receptors. For example, some quinoxaline-based molecules function by inhibiting protein kinases, which are central to cellular signal transduction. mdpi.com A notable example is the inhibition of Apoptosis signal-regulated kinase 1 (ASK1), which is upstream of the JNK and p38 MAPK signaling pathways that respond to cellular stress. nih.gov

Furthermore, investigations into related compounds have revealed effects on other significant signaling pathways. Quinoxaline derivatives have been shown to regulate the NF-κB canonical pathway, a critical cascade in inflammatory responses. nih.gov In other studies, quinoxaline was identified as a bioactive component capable of blocking multiple metabolic pathways in P. falciparum, the parasite responsible for malaria, by binding to key proteins like PfPK5 (a protein kinase). ijper.org The ability of the quinoxaline scaffold to interact with various protein targets underscores its potential to influence a wide array of signaling events within the cell. ontosight.ai

Modulation of Metabolic Processes

The metabolic impact of quinoxaline derivatives is an area of active investigation, with evidence pointing to their ability to interfere with key metabolic enzymes and pathways. The major metabolic routes for quinoxaline 1,4-di-N-oxides (QdNOs), a related class of compounds, involve N→O group reduction and hydroxylation, processes carried out by enzymes like Xanthine oxidoreductase (XOR) and cytochrome P450 (CYP). nih.govtandfonline.comacs.org The toxicity of some QdNOs and their metabolites is linked to these metabolic transformations. acs.orgacs.org

In the context of therapeutic applications, quinoxaline derivatives have been specifically designed to target metabolic enzymes. For instance, novel quinoxaline derivatives have been synthesized as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, to control post-meal blood glucose levels in diabetes. tandfonline.com The ability of quinoxaline from a natural source to block multiple metabolic pathways in the malaria parasite further highlights the potential of this chemical class to modulate metabolic processes. ijper.org

Involvement in Oxidative Stress Pathways

A significant body of research has linked quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), to oxidative stress pathways. nih.govtandfonline.com The metabolism of QdNOs can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which in turn causes oxidative damage to cellular components like DNA and lipids. researchgate.net This ROS generation is considered a critical factor in the toxicity associated with some of these compounds. nih.govtandfonline.comresearchgate.net

Conversely, some quinoxaline derivatives have been developed for their protective effects against oxidative stress. ontosight.ai In certain contexts, these compounds exhibit antioxidant properties. mdpi.com For example, mequindox, a QdNO, was found to induce oxidative stress in mouse kidneys, but this was accompanied by the upregulation of the Nrf2-Keap1 signaling pathway, a key cellular defense mechanism against oxidative stress. frontiersin.org Additionally, in some parasites, quinoxaline derivatives act as inhibitors of enzymes that combat oxidative stress, such as trypanothione (B104310) reductase, thereby increasing the parasite's vulnerability. researchgate.net This dual role—as both potential inducers and modulators of oxidative stress—demonstrates the complex involvement of the quinoxaline scaffold in these fundamental biochemical pathways.

Structure-Activity Relationship (SAR) Investigations

The biological effects of quinoxaline-based compounds are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological activity, are crucial for optimizing these compounds as therapeutic agents. nih.govontosight.ai Research has focused on how different substituents on the quinoxaline ring system influence efficacy and target specificity. mdpi.comnih.govrsc.org

Influence of Quinoxaline Substitution Patterns on Biological Efficacy

The type and position of chemical groups attached to the quinoxaline core are key determinants of biological activity. frontiersin.org SAR studies have yielded several guiding principles for designing potent quinoxaline derivatives. For example, in the development of anticancer agents, the presence of an unsubstituted aromatic ring can be more effective than substituted ones, though an electron-withdrawing group like chlorine (Cl) may enhance activity more than other groups like bromine (Br) or methyl (CH₃). mdpi.com For other anticancer quinoxalines, electron-releasing groups (e.g., OCH₃) are essential for activity, and replacing them with electron-withdrawing groups (e.g., F, Cl, NO₂) diminishes their effect. mdpi.com

The position of the substituent is also critical. A carboxylic acid group at position 5 of the quinoxaline ring was identified as an important feature for otoprotection (protection against hearing loss). nih.gov In contrast, for antiviral activity against influenza, modifications at positions 2 and 3 with moieties like bis-2-furyl, combined with substitutions at position 6, were found to be most effective. rsc.org

The following table summarizes key SAR findings for various quinoxaline derivatives:

| Position of Substitution | Type of Substituent | Resulting Effect on Biological Activity | Target/Application | Citation |

| Positions 2 & 3 | bis-2-furyl groups | Enhanced anti-influenza activity | Influenza Virus (NS1A protein) | rsc.org |

| Position 5 | Carboxylic acid group | Important for otoprotection against drug-induced damage | Hair Cell Protection | nih.gov |

| Position 7 | Electron-withdrawing group (e.g., NO₂) | Decreased anticancer activity | Cancer Cells | mdpi.com |

| General | Electron-releasing group (e.g., OCH₃) | Essential for activity; replacement with electron-withdrawing group (e.g., Cl) decreases activity | Cancer Cells (MCF-7) | mdpi.com |

| General | Unsubstituted aromatic rings | Higher anticancer activity than substituted rings | Cancer Cell Lines | mdpi.com |

| Position 3 | Aliphatic linker (CH₂) | Essential for activity, while N-linker decreases it | Cancer Cells (Ty-82, THP-1) | mdpi.com |

These studies collectively show that the biological efficacy of quinoxaline derivatives can be finely tuned by strategic chemical modifications to the core ring structure. mdpi.comrsc.org

Stereochemical Contributions of the DL-Alanine Moiety to Activity

The designation "DL-Ala" in this compound indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of the alanine (B10760859) moiety. The stereochemistry of amino acids within a peptide or peptidomimetic can profoundly influence its biological activity by affecting its three-dimensional conformation and, consequently, its interaction with chiral biological targets such as enzymes and receptors.

Introducing D-amino acids into a peptide sequence that typically contains L-amino acids can alter the peptide's secondary structure. frontiersin.org This modification can lead to changes in biological activity, stability against enzymatic degradation, and receptor affinity. For instance, the substitution of L-amino acids with their D-isomers in cyclic peptides has been shown to impact their antibacterial and antifungal activities, as well as their hemolytic properties. nih.govresearchgate.net The altered spatial arrangement of the side chains can either enhance or diminish the binding affinity to the target protein.

In the context of this compound, the presence of both enantiomers means that the compound can interact with biological targets in multiple ways. One enantiomer might be significantly more active than the other, or they could have different biological effects altogether. For example, in a study on α-amino acid-linked quinoxaline-2,3-dione analogues as glutamate (B1630785) receptor antagonists, the specific stereochemistry was crucial for binding and activity. mcgill.caacs.org While specific studies comparing the individual D- and L-enantiomers of this compound are not widely available, the use of a racemic mixture in initial screenings is a common strategy to explore a broader range of potential interactions. The observed biological activity of the DL-mixture could be attributed to one enantiomer, or it could be a combined effect of both. Further research involving the separation and individual testing of the enantiomers is necessary to fully elucidate the stereochemical contribution to the activity of this compound.

Role of the N-terminal Protecting Group in Ligand-Receptor Interactions

The N-terminus of this compound is protected by a tert-butyloxycarbonyl (Boc) group. In peptide synthesis, N-terminal protecting groups like Boc and Fmoc are essential to prevent unwanted side reactions during the coupling of amino acids. thermofisher.comwikipedia.org The Boc group is typically removed under moderately acidic conditions. thermofisher.com

Beyond its role in synthesis, the N-terminal protecting group can also influence the biological properties of a molecule. The presence of the bulky and lipophilic Boc group can affect the compound's solubility, membrane permeability, and metabolic stability. nih.gov Studies have shown that the presence or absence of a Boc group can significantly alter the cytotoxic activity of amino acid derivatives. In some cases, the deprotected derivatives (lacking the Boc group) exhibit much stronger biological activity than their Boc-protected counterparts. nih.gov This suggests that the free N-terminal amino group may be crucial for interaction with the biological target.

Conversely, the Boc group can sometimes contribute favorably to ligand-receptor interactions. It can establish hydrophobic interactions with the binding site of a receptor or enzyme, potentially enhancing binding affinity. For instance, in the development of prodrugs, Boc-protected amino acids have been shown to increase the stability of the resulting molecules. biointerfaceresearch.com For this compound, the Boc group could play a role in its interaction with proteases, where it might occupy a hydrophobic pocket in the enzyme's active site. However, without specific structural data on the binding of this compound to a receptor, the precise role of the Boc group in its biological activity remains speculative. The comparison of activity between the Boc-protected and the deprotected forms of 3-(2-quinoxalyl)-DL-Ala-OH would be required to determine the exact contribution of the Boc group to its biological profile.

Correlation between Structural Features and Specific Biological Responses

The biological activity of this compound and its analogues is intrinsically linked to their structural features. The key components of this molecule are the quinoxaline ring system, the alanine linker, and the N-terminal Boc group. Structure-activity relationship (SAR) studies on various quinoxaline derivatives have provided insights into how modifications of these components can modulate biological responses.

The quinoxaline moiety is a critical pharmacophore responsible for a wide range of biological activities. researchgate.net It can participate in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding. biorxiv.org In the context of HCV NS3/4A protease inhibitors, the quinoxaline moiety has been shown to interact with catalytic residues in the enzyme's active site. nih.gov Modifications to the quinoxaline ring, such as the introduction of different substituents, can significantly impact potency and the resistance profile of these inhibitors. nih.govacs.org For example, the presence of electron-withdrawing groups on the quinoxaline ring can enhance the activity of some compounds. nih.gov

The N-terminal Boc group , as detailed in section 4.4.3, primarily serves as a protecting group but can also influence the compound's pharmacokinetic and pharmacodynamic properties through its lipophilicity and steric bulk.

The following tables summarize general SAR findings for quinoxaline-based compounds, which can be extrapolated to understand the potential for modifying this compound to achieve specific biological responses.

Table 1: General Structure-Activity Relationships of Quinoxaline Derivatives in Protease Inhibition

| Structural Modification | Effect on Activity | Reference |

| Substitution on the P2 quinoxaline | Small hydrophobic groups at the 3-position can maintain potency against resistant variants. | nih.gov |

| Electronic effects on the quinoxaline ring | Chloro group can improve stacking interactions with catalytic residues. | nih.gov |

| Macrocyclic vs. linear inhibitors | Linear inhibitors may be less potent but less susceptible to drug resistance. | acs.org |

Table 2: General Structure-Activity Relationships of Quinoxaline Derivatives in Other Biological Activities

| Biological Target/Activity | Structural Feature and Effect | Reference |

| Anticancer | Substitutions on the quinoxaline ring can modulate cytotoxic activity. | sapub.org |

| Antimalarial | Non-substituted or halo-substituted quinoxaline-1,4-di-N-oxides at positions 6 and 7 show good activity. | nih.gov |

| Glutamate Receptor Antagonism | The quinoxaline-2,3-dione moiety can act as an α-amino acid bioisostere. | mcgill.caacs.org |

| Histamine H4 Receptor Ligands | Substitution at the 3-position of the quinoxaline ring with an aromatic system can influence affinity. | acs.org |

These findings suggest that the biological activity of this compound can be fine-tuned by modifying each of its structural components. For example, introducing substituents onto the quinoxaline ring or replacing the Boc group with other protecting groups could lead to analogues with enhanced potency or altered selectivity for different biological targets.

Preclinical Research Paradigms and in Vivo Study Designs for Boc 3 2 Quinoxalyl Dl Ala Oh

In Vitro Efficacy and Selectivity Studies in Cell-Based Systems

In the realm of preclinical drug discovery, the initial assessment of a compound's potential therapeutic utility is conducted through a series of in vitro assays. These laboratory-based tests utilize cultured cells to provide a preliminary understanding of a compound's biological activity and its specificity for a particular molecular target. For the compound Boc-3-(2-quinoxalyl)-DL-Ala-OH, which is known as a synthetic derivative of the amino acid alanine (B10760859) incorporating a quinoxaline (B1680401) moiety, such studies are crucial to determine its promise for further development. smolecule.com The tert-butyloxycarbonyl (Boc) protecting group on the amino group of alanine is a common feature in peptide synthesis. smolecule.com

Comparative Analysis of Target Selectivity in Relevant Cell Lines

Once the potency of a compound against its intended target is established, the next step is to assess its selectivity. A highly selective compound will interact primarily with its intended target, minimizing off-target effects that could lead to undesirable side effects. For this compound, its potential as a protease inhibitor would necessitate screening against a panel of different proteases to determine its selectivity profile. smolecule.com

This comparative analysis is often performed using cell lines that express different proteases or by using purified enzymes in biochemical assays. The goal is to demonstrate that the compound is significantly more potent against its intended target than against other related or unrelated targets.

As of now, there are no published studies that provide a comparative analysis of the target selectivity of this compound in relevant cell lines.

Translational Research in Relevant Animal Models

Following promising in vitro results, the investigation of a compound's properties moves into the in vivo setting, utilizing animal models that are relevant to the human disease being targeted. This phase of translational research is critical for understanding how the compound behaves in a complex living system and for gathering data to support potential human clinical trials.

Pharmacological Evaluation in Disease-Specific Models

The in vivo efficacy of a compound is tested in animal models that mimic the pathophysiology of a particular human disease. For a compound with potential protease-inhibiting activity, this could include models of cancer, inflammatory diseases, or infectious diseases where specific proteases are known to be involved.

The pharmacological evaluation would involve administering the compound to the animal models and assessing its impact on disease progression. This could be measured through various endpoints, such as tumor growth, reduction in inflammatory markers, or viral load.

There is currently no publicly available data from pharmacological evaluations of this compound in any disease-specific animal models.

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species

Understanding the ADME properties of a compound is fundamental to its development as a drug. These studies, often conducted in preclinical species such as mice or rats, determine:

Absorption: How the compound is absorbed into the bloodstream from the site of administration.

Distribution: Where the compound travels within the body and its concentration in various tissues.

Metabolism: How the compound is chemically modified by the body, which can affect its activity and clearance.

Excretion: How the compound and its metabolites are eliminated from the body.

This information is vital for determining the appropriate dosing regimen and for identifying potential drug-drug interactions.

There is no publicly available data on the ADME profiles of this compound in any preclinical species.

Determination of Preclinical Efficacy Parameters

The culmination of in vivo studies is the determination of preclinical efficacy parameters. These parameters provide a quantitative measure of the compound's therapeutic effect in a living organism. Key efficacy parameters include the minimum effective dose (MED) and the dose-response relationship.

These studies are designed to demonstrate a clear therapeutic benefit in a relevant animal model and are a prerequisite for advancing a compound into clinical development.

At present, there are no published preclinical efficacy parameters for this compound.

Computational Chemistry, Molecular Modeling, and Chemoinformatics for Boc 3 2 Quinoxalyl Dl Ala Oh

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of Boc-3-(2-quinoxalyl)-DL-Ala-OH. tandfonline.comnih.govnih.govsciencepublishinggroup.com These methods provide a detailed understanding of the molecule's electron distribution, which governs its interactions with biological targets.

By solving approximations of the Schrödinger equation, QM methods can calculate a variety of molecular properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting a molecule's reactivity. researchgate.netlew.ro The energy gap between HOMO and LUMO indicates the chemical stability of the compound. A smaller energy gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of QM studies. nih.govresearchgate.net These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atoms of the Boc and carboxyl groups are expected to be electron-rich, making them potential hydrogen bond acceptors. nih.gov Conversely, the hydrogen atoms of the amino and carboxyl groups would be electron-poor and act as hydrogen bond donors.

Table 1: Predicted Quantum Mechanical Properties of this compound (Note: The following data are illustrative and based on typical values for similar quinoxaline derivatives.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and binding interactions. |

These quantum chemical calculations are essential for understanding the intrinsic properties of this compound, providing a rational basis for its behavior in biological systems. sciencepublishinggroup.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

While QM methods provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its conformational flexibility and interactions with its environment, such as a protein binding site. tandfonline.comnih.govacs.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape over time.

When a potential biological target is known, MD simulations can be used to predict the binding mode of this compound. nih.govnih.govrsc.org By placing the ligand in the active site of the protein and simulating their interaction over time, researchers can observe the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinoxaline ring and aromatic residues of the protein. researchgate.net These simulations can also be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity. researchgate.net

Table 2: Key Interactions of this compound Predicted from MD Simulations (Note: The following data are illustrative and based on typical interactions for quinoxaline-based inhibitors.)

| Interaction Type | Potential Interacting Residues in a Kinase Active Site |

| Hydrogen Bonding | Hinge region backbone (e.g., with NH or CO groups) |

| π-π Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrophobic Interactions | Aliphatic residues (e.g., Leucine (B10760876), Valine, Isoleucine) |

In Silico ADMET Profiling and Druggability Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of potential liabilities and reducing the need for extensive experimental testing. tandfonline.comadvion.commdpi.com

For this compound, various computational tools can predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govscispace.com These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Druggability assessment involves evaluating whether a compound possesses the characteristics of a successful drug. This includes adherence to empirical rules like Lipinski's Rule of Five, which provides guidelines for properties that influence oral bioavailability. mdpi.com Computational models can also predict potential toxicities, such as cardiotoxicity or mutagenicity. frontiersin.org

Table 3: Predicted ADMET Properties of this compound (Note: The following data are illustrative and based on in silico predictions for similar compounds.)

| ADMET Property | Predicted Outcome | Implication |

| Oral Bioavailability | Moderate | May be suitable for oral administration. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause central nervous system side effects. |

| Cytochrome P450 Inhibition | Low risk | Reduced potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design strategies for this compound can be broadly categorized as ligand-based or structure-based, depending on the available information about the biological target.

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. advion.com These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling can be used to identify the key chemical features of a set of known active compounds. For quinoxaline derivatives, a pharmacophore model might include a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic feature. nih.gov This model can then be used to virtually screen large compound libraries for new molecules with similar features.

Structure-based drug design is utilized when the 3D structure of the biological target, typically a protein, has been determined experimentally (e.g., through X-ray crystallography or cryo-electron microscopy) or predicted through homology modeling. nih.gov Molecular docking is a key technique in this approach, where the ligand (this compound) is computationally placed into the binding site of the target protein to predict its binding conformation and affinity. researchgate.net This allows for the rational design of modifications to the ligand to improve its binding and, consequently, its biological activity. For example, docking studies might suggest modifications to the quinoxaline ring to enhance π-π stacking interactions. acs.org

Chemoinformatic Analysis for Compound Library Design and Virtual Screening

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, chemoinformatic analysis is crucial for designing diverse and focused compound libraries and for efficiently searching for new hit compounds through virtual screening. researchgate.net

Starting with the core scaffold of this compound, chemoinformatic tools can be used to enumerate a virtual library of related compounds by systematically adding different substituents at various positions on the quinoxaline ring or by modifying the amino acid backbone. lifechemicals.com This library can then be filtered based on predicted ADMET properties and drug-likeness criteria to create a focused library with a higher probability of containing promising drug candidates.

Virtual screening is a computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. nih.govresearchgate.net This can be done using either ligand-based methods, such as similarity searching or pharmacophore screening, or structure-based methods like molecular docking. By applying these virtual screening protocols to a library of quinoxaline derivatives, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Future Perspectives and Unaddressed Research Questions for Boc 3 2 Quinoxalyl Dl Ala Oh Research

Emerging Applications in Novel Therapeutic Areas

The known biological activities of quinoxaline (B1680401) derivatives are extensive, spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal effects. researchgate.netnih.govresearchgate.netscielo.br However, Boc-3-(2-quinoxalyl)-DL-Ala-OH has been primarily utilized as a research tool, for instance, in protease inhibition studies. smolecule.com A significant future direction is the systematic screening of this compound and its derivatives for therapeutic efficacy in new areas.

Antiviral Agents: Quinoxaline derivatives have been investigated as potential inhibitors of viral pathogens, including influenza and coronaviruses. rsc.org Future studies should assess the activity of this compound against a panel of viruses, leveraging knowledge of how the quinoxaline structure can interfere with viral replication or protein function. rsc.org

Antiparasitic and Antimycobacterial Agents: Quinoxaline-1,4-dioxides, structurally related to the core of the compound, have shown promise against tuberculosis and various parasites like Leishmania and the causative agents of malaria. nih.govmdpi.commdpi.com Research is needed to explore if this compound or its N-oxide derivatives possess activity against Mycobacterium tuberculosis or parasitic protozoa. nih.govnih.gov

Neurodegenerative Diseases: Certain quinoxaline compounds act as antagonists of the AMPA receptor, a glutamate (B1630785) receptor implicated in neuronal death following overstimulation. ipp.pt This suggests a potential, yet unexplored, application in neuroprotection for conditions like cerebral ischemia. ipp.pt Investigating the interaction of this compound with neuronal receptors is a compelling avenue for future research.

Elucidation of Latent Biological Activities and Mechanisms

The current understanding of the biological action of this compound is largely confined to its interaction with proteases. smolecule.com A critical unaddressed area is the exploration of other potential biological targets and the detailed elucidation of its mechanisms of action.

Screening Against Diverse Targets: The quinoxaline scaffold is known to interact with a variety of enzymes beyond proteases, including kinases. researchgate.net A broader screening approach is warranted to test the compound against other enzyme classes, ion channels, and G-protein coupled receptors to uncover latent bioactivities.

Mechanism of Action: For any observed activity, the underlying mechanism remains to be determined. Future research should move beyond simple inhibition assays to investigate how the compound affects cellular signaling pathways, protein-protein interactions, and gene expression. For example, studies on quinoxaline derivatives have pointed to mechanisms involving the formation of reactive oxygen species or the inhibition of enzymes like decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) in mycobacteria. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: There is a need to synthesize a library of analogues by modifying the quinoxaline ring, the alanine (B10760859) backbone, or the Boc-protecting group. dntb.gov.ua These studies would be crucial for identifying the specific structural features responsible for any observed biological activity and for optimizing potency and selectivity.

Advancements in Asymmetric Synthesis and High-Throughput Derivatization

A fundamental characteristic of this compound is that it is a racemic mixture, containing both the D- and L-enantiomers of the alanine derivative. smolecule.com This presents a significant challenge and an opportunity for future synthetic chemistry research.

Asymmetric Synthesis: It is well-established in pharmacology that enantiomers of a chiral drug can have vastly different biological activities and metabolic fates. diva-portal.org A critical unaddressed goal is the development of an efficient asymmetric synthesis to produce the individual D- and L-enantiomers of 3-(2-quinoxalyl)-alanine. Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor is a promising strategy that has been successfully applied to other quinoxalines and N-heteroarenes. acs.orgnih.gov This would allow for the separate biological evaluation of each enantiomer, a crucial step in drug development.

High-Throughput Derivatization: To effectively conduct SAR studies, methods for rapid synthesis and derivatization are essential. Microdroplet reaction technology has been shown to accelerate the synthesis of quinoxaline derivatives, offering a platform for high-throughput screening of reaction conditions and the creation of diverse compound libraries. nih.gov Applying such high-throughput techniques, along with methods for quinoxaline derivatization used in analytics, could significantly accelerate the discovery of new lead compounds based on the Boc-3-(2-quinoxalyl)-Ala-OH scaffold. nih.govrsc.org

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, future research must integrate modern systems biology approaches. Omics technologies—such as proteomics, transcriptomics, and metabolomics—can provide an unbiased, global snapshot of cellular responses to the compound. scirp.org

Proteomic and Transcriptomic Profiling: Using techniques like mass spectrometry-based proteomics and RNA-sequencing, researchers can identify all the proteins and genes whose expression levels change upon treating cells with the compound. This approach can help elucidate the mechanism of action, reveal unexpected off-target effects, and identify pathways affected by the compound. nih.govfrontiersin.org High-throughput transcriptomics (HTTr) could be particularly useful for generating dose-response data across numerous gene signatures. epa.gov

Metabolomic Analysis: Investigating the changes in the cellular metabolome would provide insights into how the compound affects metabolic pathways, which could be particularly relevant for anticancer or antimicrobial applications.